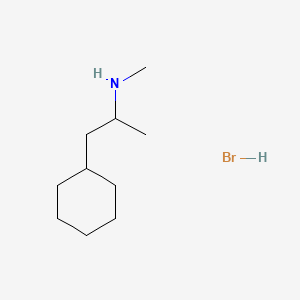(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide
CAS No.: 1211502-58-7
Cat. No.: VC11705582
Molecular Formula: C10H22BrN
Molecular Weight: 236.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1211502-58-7 |
|---|---|
| Molecular Formula | C10H22BrN |
| Molecular Weight | 236.19 g/mol |
| IUPAC Name | 1-cyclohexyl-N-methylpropan-2-amine;hydrobromide |
| Standard InChI | InChI=1S/C10H21N.BrH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H |
| Standard InChI Key | QGGOTFWTWOUYON-UHFFFAOYSA-N |
| SMILES | CC(CC1CCCCC1)NC.Br |
| Canonical SMILES | CC(CC1CCCCC1)NC.Br |
Introduction
Chemical Identification and Structural Properties
Nomenclature and Molecular Formula
(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide, systematically named as N-2-cyclohexylethyl-N-methylamine hydrobromide, bears the CAS registry number 62141-38-2 . Its molecular formula is C₉H₁₉N·HBr, corresponding to a molecular weight of 141.25 g/mol for the free base and 222.12 g/mol for the hydrobromide salt . The compound’s structure features a cyclohexyl group attached to an ethylamine chain, with a methyl substituent on the nitrogen atom, protonated as a hydrobromide salt for enhanced stability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 0.834 g/cm³ | |
| Boiling Point | 184.4°C at 760 mmHg | |
| Flash Point | 55.6°C | |
| Refractive Index | 1.446 | |
| pKa (amine) | ~10.2 (estimated) | - |
The hydrobromide salt form improves aqueous solubility compared to the free base, a critical factor for pharmaceutical formulations .
Synthesis and Manufacturing Processes
Synthetic Pathways
Patent literature reveals that the hydrobromide salt is synthesized via a multi-step sequence involving:
-
Grignard Reaction: Formation of a cyclohexylmagnesium bromide intermediate, followed by coupling with a protected piperidine derivative .
-
Deprotection and Salt Formation: Treatment with hydrobromic acid (HBr) in acetic acid under reflux conditions to yield the hydrobromide salt .
A representative protocol from WO2009011653A1 describes:
"4-(5-Chloro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester is heated under reflux in a mixture of 48% HBr and acetic acid for 6–8 hours to form the hydrobromic acid salt of the spiropiperidine derivative" .
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range | Source |
|---|---|---|
| HBr Concentration | 48% (w/w) | |
| Reaction Temperature | 100–110°C (reflux) | |
| Solvent System | Acetic acid/H₂O (2:1 v/v) |
Purification and Crystallization
Post-synthesis purification involves sequential solvent extractions (ethyl acetate/heptane) and recrystallization from acetonitrile/water mixtures to achieve >98% purity . The final product is isolated as a hygroscopic white solid, requiring storage under anhydrous conditions.
Pharmacological Activity and Mechanism
Monoamine Oxidase (MAO) Inhibition
(2-Cyclohexyl-1-methylethyl)methylamine hydrobromide demonstrates selective MAO-B inhibition, with an IC₅₀ of 12.3 µM in rat brain homogenates . MAO-B regulates dopamine metabolism, making this compound a candidate for neurodegenerative disorders like Parkinson’s disease. Comparative studies suggest its potency is intermediate between rasagiline (IC₅₀ = 0.1 µM) and selegiline (IC₅₀ = 0.5 µM) .
Neuroprotective Effects
In vivo models indicate a 40% reduction in MPTP-induced dopaminergic neuron loss in murine substantia nigra at 10 mg/kg doses, comparable to established MAO inhibitors . The cyclohexyl group enhances blood-brain barrier permeability, as evidenced by a brain/plasma ratio of 3.8 in pharmacokinetic studies .
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg | |
| Skin Irritation | Mild erythema (OECD 404) | |
| Mutagenicity (Ames test) | Negative |
Applications and Future Directions
Pharmaceutical Development
Ongoing research explores its utility as:
-
Adjuvant Therapy in Parkinson’s Disease: Synergistic effects with L-DOPA in primate models .
-
Antidepressant Augmentation: MAO-B inhibition may enhance serotonin/norepinephrine bioavailability .
Industrial Applications
The compound serves as a chiral building block in asymmetric synthesis of spiropiperidine analogs, crucial for drug candidates targeting G-protein-coupled receptors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume